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Compound Name: N,N-Dimethyl-13C2-formamide

CAS No.: 117880-10-1

Cat. No.: B049069 Get Quote

N,N-Dimethylformamide (DMF) is a ubiquitous polar aprotic solvent, but its role in synthesis

extends far beyond that of an inert medium. It often participates directly in reactions, serving as

a versatile building block for various functional groups.[1][2] The isotopically labeled analogue,

[¹³C]N,N-dimethylformamide, where the carbonyl carbon is replaced with the stable ¹³C isotope,

is an invaluable tool for elucidating complex reaction mechanisms.[1]

By strategically incorporating the ¹³C label, researchers can precisely track the fate of the

formyl group in critical transformations such as the Vilsmeier-Haack reaction[1][3], palladium-

catalyzed carbonylations, and other processes where DMF acts as a source for C, CH, or

NMe₂ fragments.[1] This ability to trace atomic pathways provides unparalleled insight,

enabling the optimization of reaction conditions, validation of proposed mechanisms, and

discovery of new synthetic methodologies.

Strategic Approaches to ¹³C Labeling
The synthesis of [¹³C]DMF can be approached through several distinct pathways, each with its

own set of advantages and challenges. The choice of method is typically governed by the

availability of the ¹³C-labeled precursor, the desired scale of the synthesis, and the technical

capabilities of the laboratory.

Method 1: Formylation of Dimethylamine with
[¹³C]Formic Acid
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This is arguably the most direct and widely utilized method for laboratory-scale synthesis.[1]

The strategy is based on the classical reaction between an amine and a carboxylic acid to form

an amide, with the isotopic label originating from readily available [¹³C]formic acid.

Chemical Rationale: The reaction proceeds through the formation of a dimethylammonium

[¹³C]formate salt intermediate. Subsequent dehydration of this salt, typically by heating or

with the aid of a dehydrating agent, yields the final amide product. This process is a variation

of the well-established Leuckart-Wallach reaction pathway.[1] The key to this synthesis is

driving the equilibrium towards the amide by removing the water formed during the reaction.

Advantages: The primary advantage is the operational simplicity and the use of [¹³C]formic

acid, which is a relatively accessible and easy-to-handle ¹³C source compared to gaseous

precursors.

Considerations: Achieving high yields requires effective removal of water to drive the

dehydration step to completion.

Method 2: Carbonylation of Dimethylamine with
[¹³C]Carbon Monoxide
This approach mirrors the primary industrial processes for manufacturing unlabeled DMF and is

suitable for larger-scale production.[4][5][6] The ¹³C label is introduced using isotopically

enriched carbon monoxide gas.

Chemical Rationale: The reaction involves the direct, base-catalyzed addition of

dimethylamine to carbon monoxide.[5][6] A common catalyst is sodium methoxide.[5][6] An

alternative two-step industrial process first produces methyl [¹³C]formate from [¹³C]CO and

methanol, which then reacts with dimethylamine.[4][5]

Advantages: This method can achieve very high isotopic purity, contingent on the purity of

the starting [¹³C]CO gas.[1] It is a well-established and efficient process for large quantities.

Challenges: The primary drawback for a standard research laboratory is the requirement to

handle highly toxic and flammable [¹³C]carbon monoxide gas, which is typically supplied in

high-pressure cylinders and requires specialized equipment like a high-pressure reactor

(autoclave).[1]
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Method 3: Emerging "Green" Synthesis from
[¹³C]Carbon Dioxide
With increasing focus on sustainable chemistry, methods utilizing carbon dioxide as a C1

feedstock are gaining attention. Although currently less practical for routine lab synthesis, these

routes represent the future of isotopic labeling.

Chemical Rationale: These methods involve the catalytic reduction of [¹³C]CO₂ in the

presence of a hydrogen source and dimethylamine. Ruthenium-based catalysts have been

explored for this transformation.[3] More recently, total electrosynthesis from CO₂ and a

nitrogen source like nitrate has been reported, offering a pathway that avoids high pressures

and temperatures.[7][8]

Advantages: Utilizes a readily available, non-toxic, and renewable carbon source. The

electrochemical route, in particular, operates under mild conditions.[7]

Current Status: These methods are still largely in the research and development phase and

are not yet established as standard procedures for routine laboratory preparation of

[¹³C]DMF.

Comparison of Synthetic Routes
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Parameter
Method 1:

[¹³C]Formic Acid

Method 2:

[¹³C]Carbon

Monoxide

Method 3:

[¹³C]Carbon Dioxide

¹³C Precursor [¹³C]Formic Acid [¹³C]Carbon Monoxide [¹³C]Carbon Dioxide

Key Reagent Dimethylamine Dimethylamine
Dimethylamine, H₂ (or

electro-reduction)

Reaction Type
Amidation /

Dehydration

Base-catalyzed

Carbonylation

Reductive Amination /

Electrosynthesis

Advantages
Accessible precursor,

simple setup

High isotopic purity,

scalable

"Green" precursor,

mild conditions

(electro)

Challenges
Requires efficient

water removal

Handling of toxic,

high-pressure gas

Catalyst development,

lower current TRL

Best Suited For
Laboratory-scale

synthesis

Industrial / Large-

scale production

Future / Specialized

applications

Detailed Experimental Protocol: Synthesis via
[¹³C]Formic Acid
This section provides a self-validating, step-by-step protocol for the synthesis of [carbonyl-

¹³C]N,N-dimethylformamide.

Safety Precaution: This procedure should be performed in a well-ventilated fume hood.

Dimethylamine is a flammable and corrosive gas with a strong fishy odor. Formic acid is

corrosive. Appropriate personal protective equipment (safety goggles, lab coat, gloves) must be

worn at all times.

Materials and Equipment
[¹³C]Formic acid (99 atom % ¹³C)

Dimethylamine solution (e.g., 40 wt. % in water or 2.0 M in THF)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Round-bottom flask with a reflux condenser and a Dean-Stark trap (or a simple distillation

setup)

Heating mantle with magnetic stirring

Separatory funnel

Vacuum distillation apparatus

Standard laboratory glassware

Step-by-Step Methodology
Part A: Amide Formation

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g

of [¹³C]formic acid. Cool the flask in an ice bath (0 °C).

Amine Addition: While stirring, slowly add one molar equivalent of dimethylamine solution.

The addition is exothermic; maintain the temperature below 20 °C. Causality: This initial acid-

base reaction forms the dimethylammonium [¹³C]formate salt. Controlling the temperature

prevents excessive heating and potential side reactions.

Dehydration Setup: Remove the ice bath and attach a Dean-Stark trap filled with a suitable

solvent (e.g., toluene) and a reflux condenser to the flask. Trustworthiness: The Dean-Stark

trap is a self-validating system for removing water, visually confirming the progress of the

reaction by the amount of water collected and physically driving the equilibrium towards the

product.

Dehydration: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-

Stark trap as an azeotrope with the solvent. Continue refluxing until no more water is

collected (typically 4-8 hours).

Part B: Workup and Purification
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Cooling and Extraction: Allow the reaction mixture to cool to room temperature. If a solvent

like toluene was used, transfer the mixture to a separatory funnel. Wash the organic layer

sequentially with saturated sodium bicarbonate solution and brine. Causality: The

bicarbonate wash removes any unreacted formic acid, while the brine wash helps to break

any emulsions and remove bulk water.

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the

solvent by rotary evaporation.

Purification by Vacuum Distillation: The crude product is purified by fractional distillation

under reduced pressure.[1] DMF has a boiling point of 153 °C at atmospheric pressure;

distillation under vacuum lowers this temperature significantly, preventing thermal

degradation.[1][3] Collect the fraction boiling at the appropriate temperature for the applied

vacuum (e.g., ~50-55 °C at 15-20 mmHg). Trustworthiness: Distillation separates the desired

product from non-volatile impurities and any remaining starting materials, yielding a high-

purity final product. The boiling point at a specific pressure is a key physical constant that

validates the identity of the collected fraction.

Characterization of [carbonyl-¹³C]DMF
Confirmation of product identity and isotopic incorporation is achieved through standard

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum will be similar to unlabeled DMF, showing two distinct singlets for

the non-equivalent methyl groups at room temperature due to hindered rotation around the

C-N amide bond.

¹³C NMR: The spectrum will be dominated by a large singlet in the carbonyl region (~162

ppm), confirming the successful incorporation of the ¹³C label. The methyl carbons will

appear as smaller signals around 31 and 36 ppm.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z =

74, which is one mass unit higher than that of unlabeled DMF (m/z = 73), confirming the

incorporation of a single ¹³C atom.[9]
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Property Expected Value

Molecular Formula H¹³CON(CH₃)₂

Molecular Weight 74.09 g/mol [9]

Boiling Point 153 °C (lit.)[9]

Density 0.957 g/mL at 25 °C[9]

Isotopic Purity >98 atom % ¹³C (dependent on precursor)[9]

¹³C NMR (carbonyl) ~162 ppm

Visualizations of Workflow and Chemistry
Synthesis and Purification Workflow
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Caption: Workflow for the synthesis and purification of [¹³C]DMF.
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Reaction Mechanism: Formic Acid Route
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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